Maqaaeyyr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

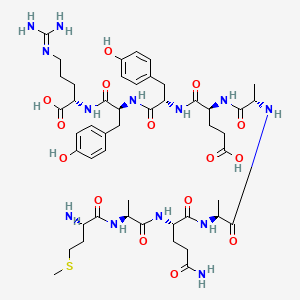

Molecular Formula |

C48H71N13O15S |

|---|---|

Molecular Weight |

1102.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C48H71N13O15S/c1-24(56-43(71)32(15-17-37(50)64)57-41(69)26(3)55-42(70)31(49)19-21-77-4)39(67)54-25(2)40(68)58-33(16-18-38(65)66)44(72)60-36(23-28-9-13-30(63)14-10-28)46(74)61-35(22-27-7-11-29(62)12-8-27)45(73)59-34(47(75)76)6-5-20-53-48(51)52/h7-14,24-26,31-36,62-63H,5-6,15-23,49H2,1-4H3,(H2,50,64)(H,54,67)(H,55,70)(H,56,71)(H,57,69)(H,58,68)(H,59,73)(H,60,72)(H,61,74)(H,65,66)(H,75,76)(H4,51,52,53)/t24-,25-,26-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

MLESBMAJKXGVBA-SWJYFQHCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a mono-anilino-pyrimidine compound designed to selectively target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3][4] This guide provides a comprehensive overview of the mechanism of action of osimertinib, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action

The primary molecular target of osimertinib is the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[5] In certain cancers, such as non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[5]

Osimertinib exerts its inhibitory effect by covalently binding to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[2][5] This irreversible binding blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for tumor cell survival and proliferation.[5][6] A key advantage of osimertinib is its high selectivity for mutant forms of EGFR over the wild-type receptor, which is believed to contribute to its favorable safety profile by reducing off-target effects in healthy tissues.[5]

Signaling Pathways Affected by Osimertinib

Osimertinib effectively inhibits two major downstream signaling cascades initiated by EGFR activation: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5] Both of these pathways are central to the regulation of cell cycle progression, apoptosis, and angiogenesis.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation and differentiation. By inhibiting EGFR, osimertinib prevents the activation of RAS, which in turn blocks the sequential phosphorylation of RAF, MEK, and ERK.[5][7] The inhibition of this cascade leads to cell cycle arrest and a reduction in tumor cell proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway is essential for cell growth, survival, and metabolism. Osimertinib's blockade of EGFR prevents the activation of PI3K, thereby inhibiting the phosphorylation of AKT and the subsequent activation of mTOR.[5] This disruption of the PI3K/AKT/mTOR pathway can induce apoptosis in cancer cells.

Caption: Osimertinib inhibits mutant EGFR, blocking downstream signaling pathways.

Quantitative Data: In Vitro Potency of Osimertinib

The potency of osimertinib against various EGFR mutations has been extensively characterized in preclinical studies. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 23 | [8] |

| PC-9ER | Exon 19 deletion + T790M | 166 | [8] |

| H1975 | L858R + T790M | 4.6 | [8] |

| Ba/F3 | G719S + T790M | ~100 | [8] |

| Ba/F3 | L861Q + T790M | ~100 | [8] |

Experimental Protocols

1. EGFR Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of osimertinib on the enzymatic activity of purified EGFR.

-

Objective: To determine the IC50 of osimertinib against wild-type and mutant EGFR kinases.

-

Materials:

-

Recombinant human EGFR (wild-type and mutant forms, e.g., T790M/L858R).

-

ATP (Adenosine triphosphate).

-

Peptide substrate (e.g., Y12-Sox conjugated peptide).

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

-

Osimertinib (serially diluted).

-

384-well microtiter plates.

-

Plate reader capable of measuring fluorescence.

-

-

Protocol:

-

Prepare a 10X stock of the EGFR enzyme in the kinase reaction buffer.

-

Add 5 µL of the enzyme solution to each well of a 384-well plate.

-

Add 0.5 µL of serially diluted osimertinib or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at 27°C.

-

Prepare a reaction mixture containing ATP and the peptide substrate in the kinase reaction buffer.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals (e.g., every 71 seconds for 30-120 minutes) using a plate reader (λex 360 nm / λem 485 nm).

-

Determine the initial reaction velocity from the linear phase of the progress curves.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[9]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Sotorasib (AMG 510): A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a First-in-Class KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotorasib (formerly AMG 510) represents a landmark achievement in oncology, being the first approved targeted therapy for tumors harboring the KRAS G12C mutation. For decades, KRAS was considered an "undruggable" target, and the development of sotorasib has opened a new chapter in precision medicine. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of sotorasib, intended for researchers, scientists, and drug development professionals. The information presented herein is curated from publicly available scientific literature and clinical trial data.

Discovery of Sotorasib: From a Cryptic Pocket to a Clinical Candidate

The discovery of sotorasib was a culmination of innovative structure-based drug design and medicinal chemistry efforts aimed at targeting the G12C mutant of the KRAS protein.

High-Throughput Screening and Lead Identification

The journey to sotorasib began with high-throughput screening of a covalent compound library to identify fragments that could bind to the cysteine residue present in the KRAS G12C mutant. This led to the identification of a lead compound with a quinazoline scaffold that showed modest in vitro potency.

Structure-Activity Relationship (SAR) and Lead Optimization

Intensive SAR studies were conducted to enhance the potency and improve the pharmacokinetic properties of the initial hits. A key breakthrough was the identification of a cryptic pocket in the Switch II region of the KRAS G12C protein. The optimization process focused on designing molecules that could exploit this pocket to increase binding affinity and selectivity.

A significant challenge in the optimization of sotorasib was the phenomenon of atropisomerism, where restricted rotation around a single bond leads to the existence of stable rotational isomers. It was discovered that one atropisomer of sotorasib exhibited significantly greater potency than the other. This necessitated the development of a synthetic route that could selectively produce the more active atropisomer.

Preclinical Evaluation

Sotorasib demonstrated potent and selective inhibition of KRAS G12C in preclinical models. In vitro studies using KRAS G12C-mutant cancer cell lines showed that sotorasib effectively inhibited cell viability and suppressed downstream signaling. In vivo studies in mouse xenograft models of KRAS G12C-mutant tumors revealed that sotorasib treatment led to significant tumor regression.

Table 1: Preclinical Activity of Sotorasib in KRAS G12C-Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 0.007 |

| NCI-H358 | Lung | 0.009 |

| H2122 | Lung | 0.011 |

| SW1573 | Lung | 0.014 |

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical evaluation of sotorasib.

Chemical Synthesis of Sotorasib

The chemical synthesis of sotorasib is a multi-step process that has been optimized for large-scale production. A key feature of the synthesis is the resolution of the atropisomers to isolate the desired active compound.

Synthesis of the Core Structure

The synthesis begins with the construction of the central pyrido[2,3-d]pyrimidinone core. This is achieved through a series of reactions involving the coupling of substituted pyridines and pyrimidines.

Introduction of the Chiral Piperazine Moiety

A chiral piperazine derivative is then introduced to the core structure. This step is crucial for the final biological activity of the molecule.

Atropisomer Resolution

As mentioned earlier, sotorasib exists as a pair of stable atropisomers. The desired, more active atropisomer is isolated through classical resolution using a chiral acid, which selectively crystallizes with the target isomer. This allows for the separation and purification of the active atropisomer on a commercial scale.

Final Acrylamide Coupling

The final step in the synthesis is the coupling of an acrylamide group to the piperazine moiety. This acrylamide warhead is essential for the covalent and irreversible binding of sotorasib to the cysteine residue of KRAS G12C.

Synthetic Pathway of Sotorasib

Caption: Simplified synthetic pathway of sotorasib.

Mechanism of Action: Covalent Inhibition of KRAS G12C

Sotorasib is a highly specific and irreversible inhibitor of the KRAS G12C mutant protein. Its mechanism of action is centered on the covalent modification of the mutant cysteine residue.

The RAS-MAPK Signaling Pathway

The KRAS protein is a key component of the RAS-MAPK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. In its active, GTP-bound state, KRAS activates downstream effectors, including RAF, MEK, and ERK. The G12C mutation in KRAS impairs its ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell signaling, a hallmark of cancer.

Covalent Binding to Cysteine-12

Sotorasib is designed to specifically target the cysteine residue at position 12 of the KRAS G12C mutant. The acrylamide group of sotorasib acts as a Michael acceptor, forming a covalent and irreversible bond with the thiol group of the cysteine. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.

Inhibition of Downstream Signaling

By trapping KRAS G12C in an inactive conformation, sotorasib effectively blocks the downstream signaling cascade. This leads to the inhibition of ERK phosphorylation and the suppression of oncogenic signaling, ultimately resulting in the inhibition of tumor cell growth and proliferation.

KRAS G12C Signaling Pathway and Sotorasib Inhibition

Caption: Sotorasib covalently binds to inactive KRAS G12C.

Clinical Development and Efficacy

Sotorasib has undergone extensive clinical evaluation, demonstrating significant efficacy in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).

Pharmacokinetics

Sotorasib is orally bioavailable with a time to maximum concentration (Tmax) of approximately 1 hour. It has a volume of distribution of 211 L and is 89% bound to plasma proteins. The primary routes of metabolism are non-enzymatic conjugation and metabolism by CYP3A4. Sotorasib is mainly eliminated in the feces.[1]

Table 2: Pharmacokinetic Parameters of Sotorasib (960 mg once daily)

| Parameter | Value |

| Cmax | 7.50 µg/mL |

| Tmax | 1.0 hour |

| AUC0-24h | 65.3 h*µg/mL |

| Volume of Distribution | 211 L |

| Protein Binding | 89% |

| Elimination | 74% in feces, 6% in urine |

Clinical Trial Results

The pivotal CodeBreaK 100 trial, a Phase 1/2 study, evaluated the safety and efficacy of sotorasib in patients with KRAS G12C-mutated advanced solid tumors. In the NSCLC cohort, sotorasib demonstrated a confirmed objective response rate (ORR) of 37.1% and a disease control rate (DCR) of 80.6%. The median duration of response was 10 months, and the median progression-free survival was 6.8 months.

Table 3: Efficacy of Sotorasib in Previously Treated KRAS G12C-Mutated NSCLC (CodeBreaK 100)

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 37.1% |

| Disease Control Rate (DCR) | 80.6% |

| Median Duration of Response | 10 months |

| Median Progression-Free Survival (PFS) | 6.8 months |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed KRAS G12C-mutant cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of sotorasib or vehicle control and incubate for 72 hours.

-

Reagent Preparation: Thaw the CellTiter-Glo® buffer and lyophilized substrate and equilibrate to room temperature. Reconstitute the substrate with the buffer.

-

Assay Procedure: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and measure luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the sotorasib concentration.

ERK Phosphorylation Assay (Western Blot)

-

Cell Treatment and Lysis: Treat KRAS G12C-mutant cells with sotorasib or vehicle for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously implant KRAS G12C-mutant human tumor cells into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Sotorasib Administration: Administer sotorasib orally at the desired dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

-

Efficacy Evaluation: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., pharmacodynamic markers). Efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

Sotorasib has emerged as a groundbreaking therapy for patients with KRAS G12C-mutated cancers, a patient population with historically limited treatment options. Its discovery, driven by a deep understanding of the structural biology of the KRAS G12C mutant, and its innovative chemical design have paved the way for a new class of covalent inhibitors. The successful clinical development of sotorasib underscores the power of precision oncology and provides a strong foundation for the development of future therapies targeting other KRAS mutations and oncogenic drivers. Ongoing research is focused on understanding and overcoming resistance mechanisms to sotorasib and exploring its use in combination with other anti-cancer agents to further improve patient outcomes.

References

Preliminary Studies on Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research surrounding Rapamycin, a macrolide compound renowned for its potent and selective inhibition of the mechanistic Target of Rapamycin (mTOR) kinase.[1] This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways and workflows associated with Rapamycin research.

Core Concept: Mechanism of Action

Rapamycin exerts its biological effects by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[2][3] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[3] mTOR is a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest.[1][2]

Visualizing the mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 and the inhibitory action of Rapamycin.

Quantitative Data Summary

Rapamycin demonstrates potent anti-proliferative effects across a wide range of cell types. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HCT-116 | Colorectal Carcinoma | 1.38 nM | [5] |

| Ca9-22 | Oral Squamous Carcinoma | ~15 µM | [6] |

| MIN-6 (Pancreatic β) | N/A (Deleterious Effect) | 0.01 nM - 10 nM | [7] |

| J82, T24, RT4 | Urothelial Carcinoma | Significant at 1 nM | [4] |

| UMUC3 | Urothelial Carcinoma | Significant at 10 nM | [4] |

| Hs-27 (Normal Fibroblast) | N/A (Normal Cell Line) | 0.37 nM | [5] |

Experimental Protocols

Detailed methodologies for key assays used in the preliminary assessment of Rapamycin are provided below.

In Vitro Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Rapamycin (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Leave the plate at room temperature in the dark overnight. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

In Vitro Anti-Proliferation - Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 200-500 cells/well) into 6-well plates.

-

Treatment: After 24 hours, treat the cells with various concentrations of Rapamycin.

-

Incubation: Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.[10]

-

Fixation: Gently wash the colonies with PBS and fix them with 100% methanol or 4% paraformaldehyde for 15-20 minutes.[10][11]

-

Staining: Stain the fixed colonies with a 0.5% crystal violet solution for 5-20 minutes.[10][11]

-

Quantification: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as clusters of >50 cells) either manually or using imaging software.

Target Engagement - Western Blot for mTOR Pathway Proteins

This technique is used to detect the phosphorylation status of key proteins in the mTOR pathway.

Protocol:

-

Cell Lysis: Treat cells with Rapamycin for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for mTOR pathway proteins (e.g., phospho-mTOR, phospho-S6K1, phospho-4E-BP1, and their total protein counterparts).[13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[1][12]

In Vivo Efficacy Study - Mouse Xenograft Model

This protocol outlines a general workflow for assessing the anti-tumor effects of Rapamycin in a preclinical animal model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Dosing: Administer Rapamycin (e.g., 4-8 mg/kg) or vehicle control via intraperitoneal (i.p.) injection or oral gavage, often on an every-other-day schedule.[3][14]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Visualizing an Experimental Workflow

The diagram below illustrates a typical workflow for evaluating Rapamycin's effect on cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 11. ossila.com [ossila.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the chemical structure of [Compound Name]

An In-Depth Technical Guide to the Chemical Structure and Pharmacological Action of Imatinib

Introduction

Imatinib, marketed under the brand names Gleevec® and Glivec®, is a pioneering targeted cancer therapy that has revolutionized the treatment of specific malignancies.[1] It is a 2-phenylaminopyrimidine derivative that functions as a potent and selective tyrosine kinase inhibitor.[2] This guide provides a comprehensive overview of the chemical structure, mechanism of action, relevant signaling pathways, and key experimental protocols associated with Imatinib, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Imatinib is a benzamide obtained by the formal condensation of the carboxy group of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with the primary aromatic amino group of 4-methyl-N(3)-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine.[3] It is typically administered as a mesylate salt, which enhances its solubility.[4][5]

Table 1: Chemical and Physical Properties of Imatinib

| Property | Value |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[3] |

| Molecular Formula | C₂₉H₃₁N₇O[3] |

| Molecular Weight | 493.6 g/mol |

| CAS Number | 152459-95-5[3] |

| Form | Administered as Imatinib Mesylate (C₃₀H₃₅N₇O₄S)[4] |

| Solubility | Imatinib base is poorly soluble in water but soluble in DMSO. The mesylate salt is highly soluble in acidic aqueous solutions.[5][6][7] |

| Classification | Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility).[6] |

Mechanism of Action

Imatinib functions as a specific inhibitor of a select number of tyrosine kinase enzymes.[8][9] In cancer cells, certain tyrosine kinases can be constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib competitively binds to the ATP-binding site of these kinases, which locks the enzyme in an inactive conformation and prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[2][10][11] This action blocks the downstream signaling pathways essential for cancer cell growth and survival, ultimately inducing apoptosis (programmed cell death).[2][10][12]

The primary targets of Imatinib include:

-

BCR-ABL: A constitutively active tyrosine kinase created by the Philadelphia chromosome translocation, a genetic abnormality characteristic of Chronic Myeloid Leukemia (CML).[2][10][11]

-

c-Kit: A receptor tyrosine kinase. Mutations leading to its constitutive activation are found in most Gastrointestinal Stromal Tumors (GIST).[2][12]

-

Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth and division.[8][11]

While Imatinib inhibits the ABL protein in normal cells, these cells typically have redundant tyrosine kinases that allow them to function.[2][8] Cancer cells, however, often exhibit a dependency on a specific kinase like BCR-ABL, making them highly susceptible to Imatinib's inhibitory effects.[2][8]

Signaling Pathways Modulated by Imatinib

The inhibition of BCR-ABL, c-Kit, and PDGFR by Imatinib disrupts several downstream signaling cascades crucial for oncogenesis.

Caption: Imatinib inhibits BCR-ABL, blocking downstream pro-survival pathways.

Key pathways affected include:

-

Ras/MAPK Pathway: Controls cellular proliferation.[2]

-

PI3K/Akt Pathway: Plays a significant role in cell survival and inhibition of apoptosis.[2][13]

-

JAK/STAT Pathway: Contributes to proliferation and anti-apoptotic effects.[13]

By blocking these pathways, Imatinib effectively halts the abnormal cell proliferation and circumvents the resistance to apoptosis that characterizes CML and other targeted cancers.[10][13]

Quantitative Data

The efficacy of Imatinib is quantified through various metrics, including its half-maximal inhibitory concentration (IC₅₀) against specific kinases and its pharmacokinetic properties in vivo.

Table 2: In Vitro IC₅₀ Values of Imatinib

| Target Kinase | Cell Line / Assay Type | IC₅₀ Value (nM) |

| v-Abl | Cell-free assay | 600[5] |

| c-Kit | Cell-based assay | 100[5] |

| PDGFR | Cell-free assay | 100[5] |

| BCR-ABL | K562 CML Cells | 267[14] |

| BCR-ABL | KU812 CML Cells | 30 (approx. at 48h)[15] |

| BCR-ABL | KCL22 CML Cells | 30 (approx. at 48h)[15] |

Note: IC₅₀ values can vary between different cell lines and assay conditions.[16]

Table 3: Key Pharmacokinetic Parameters of Imatinib (400 mg daily dose)

| Parameter | Value |

| Bioavailability | ~98%[2][17] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 2-4 hours[2][17] |

| Plasma Protein Binding | ~95% (mainly to albumin and α1-acid glycoprotein)[2][18] |

| Terminal Elimination Half-Life (t½) | ~18 hours for Imatinib; ~40 hours for active metabolite (CGP74588)[6][8] |

| Metabolism | Primarily by cytochrome P450 enzyme CYP3A4.[2][12] |

| Route of Elimination | Predominantly in feces (~68%) as metabolites; some in urine (~13%).[2] |

| Apparent Clearance (CL) | ~14 L/h (Day 1), decreasing to ~10 L/h at steady state.[19] |

| Apparent Volume of Distribution (V) | ~252 L[19] |

Experimental Protocols

A variety of standardized methods are employed to characterize the activity and properties of Imatinib.

In Vitro Cell Proliferation Assay (XTT/MTT)

This protocol is used to determine the IC₅₀ of Imatinib against cancer cell lines.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Imatinib | Cell Signaling Technology [cellsignal.com]

- 8. Imatinib - Wikipedia [en.wikipedia.org]

- 9. novapublishers.com [novapublishers.com]

- 10. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. ClinPGx [clinpgx.org]

- 13. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. Population pharmacokinetics of imatinib mesylate in patients with chronic-phase chronic myeloid leukaemia: results of a phase III study - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of Gefitinib (Iressa®)

An In-depth Technical Guide for Drug Development Professionals

This whitepaper provides a comprehensive overview of the initial non-clinical safety and toxicity profile of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Gefitinib is indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[1][3] This document is intended for researchers, scientists, and drug development professionals, summarizing key toxicological findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Non-Clinical Toxicology Summary

The non-clinical safety assessment of gefitinib has been conducted across a range of standard toxicology studies, including acute and repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicology. Carcinogenicity studies have not been conducted.[4]

Single-dose toxicity studies were performed to determine the maximum tolerated dose (MTD) and potential for acute overdose effects.

Table 1: Single-Dose Acute Toxicity of Gefitinib

| Species | Route | Lethal Dose / Outcome | Reference |

|---|---|---|---|

| Rat | Oral | 12,000 mg/m² was lethal | [1] |

| Mouse | Oral | 6,000 mg/m² (half the rat lethal dose) caused no mortality |[1][4] |

Symptoms of overdose in non-clinical studies were not detailed, but clinical overdose symptoms include diarrhea and skin rash.[1]

Repeat-dose studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect-Level (NOAEL). Key findings from studies in rats and dogs, the standard rodent and non-rodent species, are summarized below. The primary target organs identified were the skin, gastrointestinal tract, and liver.[5][6]

Table 2: Summary of Key Repeat-Dose Toxicity Findings

| Species | Duration | Key Findings | NOAEL | Target Organs |

|---|---|---|---|---|

| Rat | Up to 6 months | Dose-dependent effects including skin changes, diarrhea, and elevated liver enzymes. | Not explicitly stated in public documents. | Skin, GI Tract, Liver |

| Dog | Up to 12 months | Similar to rats, with notable skin rashes and gastrointestinal disturbances. | Not explicitly stated in public documents. | Skin, GI Tract, Liver |

Common adverse events observed in clinical trials, which reflect the non-clinical findings, include diarrhea, rash, acne, and dry skin.[7][8] Elevated liver transaminases have also been reported.[9][10]

Safety pharmacology studies investigate the potential adverse effects of a drug on vital physiological functions.[11] The core battery of tests assesses the cardiovascular, respiratory, and central nervous systems.[12][13]

Table 3: Safety Pharmacology Profile of Gefitinib

| System | Finding | Details | Reference |

|---|---|---|---|

| Cardiovascular | Potential for QT prolongation | Observed in some non-clinical models (e.g., canine Purkinje fibers). | [4] |

| Central Nervous System (CNS) | No major effects noted | Does not appear to cross the blood-brain barrier. | [4] |

| Respiratory | Potential for Interstitial Lung Disease (ILD) | A rare but serious adverse event observed in clinical use (approx. 1% incidence worldwide). |[7][14] |

Gefitinib was evaluated in a standard battery of in vitro and in vivo tests to assess its potential to cause genetic damage.

Table 4: Genotoxicity Assay Results for Gefitinib

| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| Gene Mutation | Bacterial Reverse Mutation (Ames) Test | Negative | [4] |

| Chromosomal Damage (in vitro) | Human Lymphocyte Assay | Negative | [4] |

| Gene Mutation (in vitro) | Mouse Lymphoma Assay | Negative | [4] |

| Chromosomal Damage (in vivo) | Rat Micronucleus Test | Negative |[4] |

The collective results indicate that gefitinib did not cause genetic damage under the conditions of these standard assays.[4]

Reproductive toxicology studies found that gefitinib can cross the placenta. In rabbits, a maternally toxic dose of 240 mg/m² resulted in reduced fetal weight.[4]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of safety studies. Below are representative protocols for key experiments.

This protocol is a generalized representation based on regulatory guidelines (e.g., OECD, ICH).[15][16][17]

-

Species & Strain: Wistar or Sprague-Dawley rats.

-

Animal Numbers: Equal numbers of males and females per group (e.g., 10-20 per sex per group).

-

Groups:

-

Control Group: Vehicle only.

-

Low-Dose Group: Intended to be a multiple of the expected therapeutic exposure.

-

Mid-Dose Group: To establish a dose-response relationship.

-

High-Dose Group: Intended to produce overt toxicity or identify a maximum tolerated dose (MTD).

-

-

Dosing: Oral gavage, once daily for a specified duration (e.g., 28 days or 3-6 months).[15]

-

In-Life Monitoring:

-

Daily: Clinical signs of toxicity, mortality/morbidity checks.

-

Weekly: Body weight, food consumption.

-

Periodic: Detailed clinical observations (e.g., functional observational battery).

-

-

Clinical Pathology: Blood samples collected at termination (and potentially interim points) for hematology and clinical chemistry analysis (e.g., liver enzymes ALT/AST, kidney function markers).

-

Terminal Procedures:

-

Animals are euthanized at the end of the dosing period.

-

A full necropsy is performed.

-

Organ weights are recorded (e.g., liver, kidneys, spleen, brain).

-

Tissues from a comprehensive list of organs are collected and preserved in formalin.

-

-

Histopathology: Preserved tissues are processed, sectioned, stained (H&E), and examined microscopically by a veterinary pathologist.

This protocol is based on standard guidelines for genotoxicity testing (e.g., OECD 471).[18][19]

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are selected to detect different types of mutations.

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Procedure (Plate Incorporation Method):

-

A range of gefitinib concentrations is mixed with the bacterial tester strain and, if required, the S9 mix.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) is counted for each plate.

-

Positive Result Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

This protocol is based on standard guidelines for in vivo genotoxicity (e.g., OECD 474).

-

Species: Typically mouse or rat.

-

Dosing: Animals are treated with gefitinib, usually via the clinical route of administration, at multiple dose levels, including one that induces some signs of toxicity or reaches a limit dose.

-

Sample Collection: At appropriate intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia.

-

Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange).

-

Analysis: Slides are analyzed under a microscope to score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) among total polychromatic erythrocytes (PCEs). A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Endpoint: The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow cytotoxicity. A significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive result.

Mandatory Visualizations

Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[1][20] This action blocks receptor autophosphorylation and inhibits downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[20][21][22]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Safety of gefitinib in non-small cell lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Observation of hepatotoxicity during long-term gefitinib administration in patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA drug approval summary: gefitinib (ZD1839) (Iressa) tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Gefitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Gefitinib-induced hepatotoxicity in patients treated for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. altasciences.com [altasciences.com]

- 13. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 14. Pulmonary Toxicities of Gefitinib in Patients With Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ikev.org [ikev.org]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. nelsonlabs.com [nelsonlabs.com]

- 20. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Therapeutic Potential of Ibuprofen

Introduction

Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is a cornerstone medication for the management of a variety of conditions, including mild to moderate pain, fever, painful menstruation, and inflammatory diseases such as rheumatoid arthritis and osteoarthritis.[2][3][4] This technical guide provides a detailed exploration of the therapeutic potential of Ibuprofen, focusing on its core mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.

Mechanism of Action

The primary mechanism of action of Ibuprofen is the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various prostaglandins that mediate pain, inflammation, and fever.[2][5][7] By blocking the activity of COX enzymes, Ibuprofen effectively reduces the synthesis of these pro-inflammatory mediators.[5][6] The analgesic and anti-inflammatory effects are largely attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some of the gastrointestinal side effects.[2][6]

Signaling Pathway: Prostaglandin Synthesis

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[1] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes.[1][5][8] PGH2 is subsequently metabolized by various tissue-specific synthases into different prostanoids, including prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane A2 (TXA2).[1] Ibuprofen exerts its therapeutic effects by inhibiting the initial step of this pathway, the conversion of arachidonic acid to PGH2.

Caption: Prostaglandin synthesis pathway and the inhibitory action of Ibuprofen.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of Ibuprofen against COX-1 and COX-2 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [9] |

| Ibuprofen | - | - | 0.2 | [10] |

Experimental Protocols: COX Inhibition Assay

The determination of COX-1 and COX-2 inhibition by Ibuprofen can be performed using various in vitro assay methods.[11] A common approach involves the use of isolated enzymes and measuring the production of prostaglandins.

Objective: To determine the IC50 values of Ibuprofen for the inhibition of COX-1 and COX-2.

Materials:

-

Arachidonic acid (substrate)[12]

-

Ibuprofen (test compound)

-

Heme (cofactor)[12]

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) for fluorescent assays[14] or reagents for ELISA-based detection of prostaglandins.

-

DMSO (for dissolving the inhibitor)[12]

-

Stannous chloride or other stop solution[13]

-

Microplate reader (fluorometric or colorimetric)

Procedure:

-

Reagent Preparation: Prepare all reagents, including diluting the reaction buffer and reconstituting the enzymes and cofactors as per the manufacturer's instructions. Dissolve Ibuprofen in DMSO to create a stock solution and then prepare serial dilutions.[12]

-

Enzyme Incubation: In a microplate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).[12][14]

-

Inhibitor Addition: Add the different concentrations of Ibuprofen (or DMSO as a vehicle control) to the wells containing the enzyme mixture.[12]

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[12][13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[12][13]

-

Reaction Termination: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a stop solution such as stannous chloride or hydrochloric acid.[12][13]

-

Detection: Quantify the amount of prostaglandin produced. This can be done using a fluorescent probe like ADHP, where the fluorescence is measured, or by using an ELISA kit specific for the prostaglandin product.[14][15]

-

Data Analysis: Calculate the percentage of inhibition for each Ibuprofen concentration compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.[12]

Caption: Experimental workflow for a COX inhibition assay.

Clinical Efficacy and Applications

Numerous clinical trials have confirmed the efficacy of Ibuprofen in a wide range of conditions.[3] It is effective for managing dental pain, postoperative pain, menstrual cramps, headaches, and migraines.[3][4] In inflammatory conditions like osteoarthritis and rheumatoid arthritis, higher doses of Ibuprofen have shown comparable efficacy to other NSAIDs.[16][17] The typical oral dosage for adults ranges from 200 mg to 800 mg, administered three to four times a day, with a maximum daily dose of 2400 mg.[4]

Ibuprofen's therapeutic potential is firmly rooted in its well-characterized mechanism of action as a non-selective COX inhibitor. This leads to a reduction in prostaglandin synthesis, thereby alleviating pain, inflammation, and fever. Its efficacy has been consistently demonstrated through both in vitro quantitative assays and extensive clinical research, solidifying its role as a vital medication in modern pharmacotherapy. Further research into formulations and delivery systems continues to optimize its therapeutic benefits.

References

- 1. ClinPGx [clinpgx.org]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. interchim.fr [interchim.fr]

- 15. abcam.com [abcam.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. researchgate.net [researchgate.net]

Literature review of [Compound Name] research

An In-Depth Technical Guide to Istradefylline Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Istradefylline (brand name Nourianz®), a selective adenosine A₂A receptor antagonist. It is designed to be a core resource for professionals in the fields of neuropharmacology and drug development, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks.

Core Mechanism of Action

Istradefylline is a first-in-class, non-dopaminergic agent approved as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease (PD) experiencing "OFF" episodes.[1][2] Its therapeutic effect is mediated through the selective antagonism of the adenosine A₂A receptor.[3][4][5]

In the basal ganglia, a brain region critical for motor control, A₂A receptors are highly concentrated on the striatopallidal neurons of the indirect pathway.[3][6] Here, they are co-localized with dopamine D₂ receptors and form functional heteromers.[7] Endogenous adenosine, by activating A₂A receptors, exerts an inhibitory effect on D₂ receptor signaling, thus counteracting the effects of dopamine.[7][8] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of this indirect pathway, contributing to motor symptoms.[7][9] Istradefylline blocks the A₂A receptor, thereby reducing the inhibitory influence of adenosine and restoring the normal function of the indirect pathway, which enhances dopaminergic neurotransmission.[8][10]

Signaling Pathway

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to the Gs protein. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[11][12] The subsequent increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), which ultimately modulates neuronal excitability and gene expression.[11][12][13][14][15] By competitively antagonizing the A₂A receptor, istradefylline prevents this signaling cascade.

Quantitative Data Summary

This section summarizes the key in vitro and in vivo quantitative parameters for Istradefylline.

Table 1: Receptor Binding Affinity & In Vitro Potency

| Parameter | Species/System | Value | Reference |

| Kᵢ (A₂A Receptor) | Human | 12 nM | [12] |

| Selectivity | Human | ~56-fold higher affinity for A₂A vs. A₁ | [5] |

| cAMP IC₅₀ | Model Cells | 1.94 µg/mL | [3] |

| Receptor Binding | Human A₂A | Reversible; association and dissociation within 1 min | [16] |

Table 2: Population Pharmacokinetic Parameters

These parameters are for a typical 70-kg, non-smoking individual.[10] Istradefylline exhibits dose-proportional pharmacokinetics for doses between 20-80 mg.[17][18]

| Parameter | Symbol | Value | Unit |

| Apparent Oral Clearance | CL/F | 5.76 | L/h |

| Apparent Central Volume of Distribution | V₂/F | 198 | L |

| Apparent Intercompartmental Clearance | Q/F | 21.6 | L/h |

| Apparent Peripheral Volume of Distribution | V₃/F | 307 | L |

| First-Order Absorption Rate Constant | Kₐ | 0.464 | h⁻¹ |

| Terminal Half-Life | t₁/₂ | ~83 | hours |

| Time to Maximum Concentration | Tₘₐₓ | ~4 | hours |

| Plasma Protein Binding | - | ~98% | - |

Metabolism is primarily via CYP1A1 and CYP3A4. Exposure is reduced in smokers and increased by strong CYP3A4 inhibitors.[17][19][20]

Table 3: Pooled Clinical Trial Efficacy Results (12 Weeks)

Data represents the least-squares mean difference from placebo in the change from baseline for patients with Parkinson's disease experiencing "OFF" episodes.

| Endpoint | Istradefylline 20 mg/day | Istradefylline 40 mg/day | Reference |

| Change in Daily "OFF" Time | -0.38 hours | -0.45 hours | [7][8] |

| Change in "ON" Time without Troublesome Dyskinesia | +0.40 hours | +0.33 hours | [7][8] |

| Change in UPDRS Part III Score (Motor Function) | -1.36 points | -1.82 points | [13] |

Key Experimental Protocols

Detailed methodologies for foundational preclinical and clinical assessments of Istradefylline are outlined below.

Protocol 1: A₂A Receptor Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound (e.g., Istradefylline) to the A₂A receptor.

-

Membrane Preparation: Utilize membrane preparations from HEK293 cells stably transfected to express the human adenosine A₂A receptor.[9]

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.[1]

-

Reaction Mixture: In a 96-well plate, combine:

-

Incubation: Incubate the mixture for 60 minutes at 25°C to allow binding to reach equilibrium.[17]

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, which traps the membrane-bound radioligand.[17]

-

Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.[17]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

This assay measures the ability of an antagonist to block agonist-induced cAMP production.

-

Cell Culture: Use a cell line expressing the human A₂A receptor (e.g., HEK293 or CHO cells).

-

Assay Preparation: Plate cells in a 96-well format. Pre-incubate the cells for approximately 30-45 minutes with varying concentrations of the antagonist (Istradefylline) in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[1][15]

-

Agonist Stimulation: Add a known A₂A receptor agonist, such as CGS21680, at a concentration that elicits a submaximal response (e.g., EC₈₀).[16]

-

Incubation: Incubate for an additional 15-60 minutes at room temperature or 37°C to allow for cAMP production.[15][21]

-

Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a detection kit, such as a competitive ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or a luciferase-based biosensor system (e.g., Promega's GloSensor™).[21][22]

-

Data Analysis: Plot the agonist dose-response curve in the presence of different antagonist concentrations. A competitive antagonist like Istradefylline will cause a rightward shift in the agonist's dose-response curve without affecting the maximal response.[16]

Protocol 3: MPTP-Induced Primate Model of Parkinson's Disease

This is a key in vivo model for assessing the anti-parkinsonian effects of novel therapeutics.

-

Model Induction: Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to non-human primates (e.g., macaques, marmosets).[23] A chronic, stable model can be developed by repeated low-dose (e.g., 0.2 mg/kg) intramuscular injections, with the dosing schedule individually adjusted based on quantitative behavioral assessments (e.g., video-based tracking of global activity).[24] This process selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.[23]

-

Behavioral Assessment: After the parkinsonian phenotype is established, quantify motor disability using a validated primate parkinsonism rating scale. Assess locomotor activity using automated monitoring systems.

-

Drug Administration: Administer Istradefylline orally, either alone or as an adjunct to a suboptimal or optimal dose of levodopa.[25]

-

Efficacy Evaluation: Following drug administration, conduct repeated behavioral assessments to measure changes in motor disability and locomotor function. Key outcomes include the reversal of motor deficits and the enhancement of levodopa's anti-parkinsonian activity.[25]

-

Dyskinesia Assessment: In animals previously treated with long-term levodopa ("primed"), observe and score the severity of levodopa-induced dyskinesia to determine if the test compound exacerbates this common side effect.[25]

Visualization of Workflows and Relationships

Experimental Workflow for Preclinical Evaluation

Logical Flow of a Phase III Adjunctive Therapy Trial

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. innoprot.com [innoprot.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. istradefylline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Efficacy and safety of istradefylline in patients with Parkinson's disease presenting with postural abnormalities: Results from a multicenter, prospective, and open-label exploratory study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. istradefylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. researchgate.net [researchgate.net]

- 21. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

- 23. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A non-human primate model for stable chronic Parkinson's disease induced by MPTP administration based on individual behavioral quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes: The Use of Rapamycin in Cell Culture Experiments

Introduction Rapamycin (also known as Sirolimus) is a macrolide compound first discovered as a product of the bacterium Streptomyces hygroscopicus. It is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Due to its critical role in cellular processes, Rapamycin is widely used in cell culture experiments to study signaling pathways, induce autophagy, and inhibit cell proliferation. These notes provide a comprehensive guide for researchers on its application.

Mechanism of Action Rapamycin exerts its biological effects by inhibiting the mTOR Complex 1 (mTORC1). It first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1][2][3] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting mTORC1 activity.[1][4]

Inhibition of mTORC1 leads to:

-

Reduced Protein Synthesis: mTORC1 normally phosphorylates and activates S6 Kinase 1 (S6K1) and inactivates the eIF4E-binding protein 1 (4E-BP1). Inhibiting mTORC1 prevents the phosphorylation of these targets, leading to a decrease in protein translation and cell growth.[3][5][6]

-

Cell Cycle Arrest: By inhibiting key proteins required for cell growth, Rapamycin can cause cells to arrest in the G1 phase of the cell cycle.[6][7]

-

Induction of Autophagy: mTORC1 is a key negative regulator of autophagy. Its inhibition by Rapamycin removes this repressive signal, leading to the initiation of the autophagic process, where cellular components are degraded and recycled.[4][8]

While mTORC2 was initially considered insensitive to Rapamycin, prolonged treatment has been shown to inhibit mTORC2 assembly and function in some cell lines.[5][9]

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

Palmitoylethanolamide (PEA): Application Notes and Protocols for Preclinical Research in Animal Models

Introduction

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family of lipids.[1][2] It is produced on demand in various mammalian tissues and plays a crucial role in maintaining cellular homeostasis, particularly in response to injury and inflammation.[1][3] PEA has garnered significant attention in preclinical research for its anti-inflammatory, analgesic, and neuroprotective properties.[2][4] Its mechanism of action is multifaceted and involves both direct and indirect pathways. One of the primary proposed mechanisms is the "Autacoid Local Injury Antagonism" (ALIA), where PEA down-regulates mast cell activation and degranulation.[1][3] Additionally, PEA directly activates the peroxisome proliferator-activated receptor alpha (PPAR-α) and may indirectly modulate cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid type 1 (TRPV1) channel, often through an "entourage effect" that enhances the activity of other endocannabinoids like anandamide (AEA).[1][2][5]

These application notes provide an overview of the experimental use of PEA in various animal models, summarizing administration protocols and key findings. Detailed protocols for common experimental models are also provided to guide researchers in their study design.

Data Presentation

Table 1: Palmitoylethanolamide (PEA) Administration Protocols in Animal Models

| Animal Model | Species | PEA Formulation | Route of Administration | Dosage | Treatment Duration | Reference |

| Neuropathic Pain (Chronic Constriction Injury) | Mouse | N/A | Oral | 10-30 mg/kg/day | N/A | [6] |

| Neuropathic Pain (Spinal Nerve Transection) | Rat | N/A | Intraperitoneal | 2, 5, 10 mg | Single dose | [7] |

| Inflammatory Pain (Carrageenan-induced) | Mouse | N/A | Intracerebroventricular | 0.1-1 µg | Single dose | [8] |

| Inflammatory Pain (MIA-induced Osteoarthritis) | Rat | N/A | Intra-articular | 0.05, 0.1, 0.2 mg | Single dose | [7] |

| Allergic Dermatitis | Dog | Micronized PEA | Oral | 15 mg/kg/day | 7 days | [5] |

| Alzheimer's Disease (3xTg-AD) | Mouse | Ultramicronized PEA | Oral (in food) | 100 mg/kg/day | 3 months | [9] |

| Alzheimer's Disease (Tg2576) | Mouse | Ultramicronized PEA | Subcutaneous pellet | ~30 mg/kg/day | 6 months | [10][11] |

| Obesity-induced Anxiety | Mouse | Ultramicronized PEA | Oral | 30 mg/kg/day | 7 weeks | [12] |

Table 2: Efficacy of Palmitoylethanolamide (PEA) in Animal Models of Pain and Inflammation

| Animal Model | Key Efficacy Endpoints | Effective Dosage | Reference |

| Neuropathic Pain (Chronic Constriction Injury) | Reduced mechanical allodynia and thermal hyperalgesia. | 10-30 mg/kg (oral) | [6][13] |

| Neuropathic Pain (Spinal Nerve Transection) | Reduced mechanical hyperalgesia. | 5, 10 mg (intraperitoneal) | [7] |

| Inflammatory Pain (Carrageenan-induced) | Reduced paw edema and mechanical hyperalgesia. | 0.1-10 mg/kg (oral), 0.1-1 µg (i.c.v.) | [1][8][13] |

| Osteoarthritis (MIA-induced) | Reduced knee swelling, mechanical allodynia, and thermal hyperalgesia. | N/A (chronic oral) | [6] |

| Allergic Dermatitis | Reduced antigen-induced wheal area. | 10 mg/kg (oral) | [5] |

Table 3: Neuroprotective Effects of Palmitoylethanolamide (PEA) in Animal Models

| Animal Model | Key Neuroprotective Outcomes | Effective Dosage | Reference |

| Alzheimer's Disease (3xTg-AD) | Rescued short- and long-term memory deficits. | 100 mg/kg/day (oral) | [9] |

| Alzheimer's Disease (Tg2576) | Improved cognitive functions, reduced astrogliosis and microglia reactivity, decreased pro-inflammatory cytokines. | ~30 mg/kg/day (subcutaneous) | [10][14] |

| Spinal Cord Injury | Reduced neurological deficit, mast cell infiltration, and activation of microglia and astrocytes. | N/A | [3] |

| Stroke and CNS Trauma | Exerted neuroprotective properties. | N/A | [3] |

Signaling Pathways and Experimental Workflows

References

- 1. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator [mdpi.com]

- 3. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 4. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitoylethanolamide and Related ALIAmides for Small Animal Health: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. boa.unimib.it [boa.unimib.it]

- 7. ekja.org [ekja.org]

- 8. Central administration of palmitoylethanolamide reduces hyperalgesia in mice via inhibition of NF-kappaB nuclear signalling in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [frontiersin.org]

- 11. Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitoylethanolamide dampens neuroinflammation and anxiety-like behavior in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Practical update on oral palmythopylethanolamide (PEAum) in the management of chronic pain. Narrative review [mpainjournal.com]

- 14. Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [iris.cnr.it]

Application Note and Protocol: Preparing Paclitaxel Stock Solutions

Introduction

Paclitaxel is a potent antineoplastic agent originally isolated from the Pacific yew tree, Taxus brevifolia.[1] It is a member of the taxane family of drugs and is widely used in cancer chemotherapy, particularly for ovarian, breast, and non-small cell lung cancers.[2][3] Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[1][4][5] This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis or programmed cell death.[2][4][5]

A significant challenge in working with paclitaxel in a research setting is its poor aqueous solubility (less than 0.01 mg/mL).[6] Therefore, it is essential to prepare concentrated stock solutions in suitable organic solvents. These stock solutions can then be diluted to the desired final concentration in aqueous buffers or cell culture media for various experimental applications. This document provides a detailed protocol for the preparation, storage, and use of paclitaxel stock solutions for research purposes.

Compound Information: Paclitaxel

Paclitaxel is typically supplied as a white, crystalline solid.[7][8] It is crucial to be aware of its chemical properties for accurate stock solution preparation.

| Property | Value |

| Synonyms | Taxol, NSC 125973[7][8] |

| Molecular Formula | C₄₇H₅₁NO₁₄[4][7][8] |

| Molecular Weight | 853.9 g/mol [4][5][7] |

| CAS Number | 33069-62-4[4][7] |

| Appearance | White powder / Crystalline solid[7][8] |

| Purity | ≥98%[7] |

Solubility Data

Paclitaxel is soluble in several organic solvents but is sparingly soluble in aqueous solutions.[7] The choice of solvent is critical for achieving the desired stock concentration and ensuring compatibility with downstream experiments. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.

| Solvent | Solubility |

| DMSO | ~5 mg/mL[7], 25 mg/mL[4][5], 100 mg/mL[9], or 200 mg/mL[8] |

| Ethanol | ~1.5 mg/mL[7], 20 mg/mL[4][5], 25 mg/mL[9], or 40 mg/mL[8] |

| Methanol | Soluble (50 mg/mL) |

| Dimethylformamide (DMF) | ~5 mg/mL[7] |

| Water | Very poorly soluble (~10-20 µM)[8] |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL[7] |

Note: Solubility values can vary slightly between suppliers and due to batch-to-batch variations.[9]

Experimental Protocols

Protocol for Preparing a 10 mM Paclitaxel Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of paclitaxel in DMSO. This is a common concentration for laboratory use, allowing for easy dilution to working concentrations.

Materials and Equipment:

-

Paclitaxel powder (crystalline solid)

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions:

-

Paclitaxel is a hazardous substance and should be handled with care.[7]

-

Always work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE to avoid ingestion, inhalation, or contact with skin and eyes.[7]

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Procedure:

-

Calculate the required mass of Paclitaxel:

-

Molecular Weight (MW) of Paclitaxel = 853.9 g/mol .

-

To prepare 1 mL of a 10 mM (0.01 M) solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.01 mol/L x 0.001 L x 853.9 g/mol = 0.008539 g

-

Mass (mg) = 8.54 mg

-

-

-

Weigh the Paclitaxel:

-

Carefully weigh out 8.54 mg of paclitaxel powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

-

-

Add Solvent:

-

Add 1 mL of anhydrous DMSO to the tube containing the paclitaxel powder.

-

-

Dissolve the Compound:

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage:

Protocol for Preparing Working Solutions for Cell Culture

This protocol describes how to dilute the 10 mM stock solution to a working concentration for treating cells in culture. A typical working concentration for paclitaxel can range from 1 nM to 1000 nM.[4]

Procedure:

-

Thaw the Stock Solution:

-

Remove one aliquot of the 10 mM paclitaxel stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

-

-

Perform Serial Dilutions (Example for 100 nM final concentration):

-

Intermediate Dilution: Dilute the 10 mM stock solution 1:1000 in sterile cell culture medium to create a 10 µM intermediate solution.

-

Example: Add 1 µL of 10 mM paclitaxel stock to 999 µL of culture medium.

-

-

Final Dilution: Dilute the 10 µM intermediate solution 1:100 in your final volume of culture medium to achieve a 100 nM final concentration.

-

Example: Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium in your culture flask or plate.

-

-

-

Vehicle Control:

-

Immediate Use:

-

Aqueous solutions of paclitaxel are not stable for long periods. It is recommended to use the diluted working solution immediately and not to store it for more than one day.[7]

-

Storage and Stability

Proper storage is critical to maintain the potency of paclitaxel.

| Form | Storage Temperature | Conditions | Stability |

| Solid (Lyophilized Powder) | -20°C[4][7] | Desiccated, protected from light[4] | ≥ 4 years[7] or 24 months[4] |